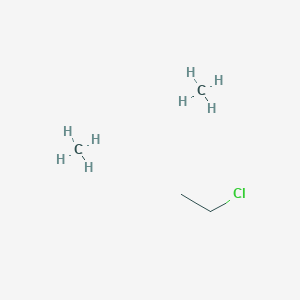
Chloroethane;methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroethane: and methane are two distinct chemical compoundsIt has the chemical formula CH₃CH₂Cl and was once widely used in producing tetraethyllead, a gasoline additive . Methane, on the other hand, is the simplest alkane with the chemical formula CH₄. It is a colorless, odorless gas that occurs abundantly in nature and is a potent greenhouse gas .
Méthodes De Préparation
Chloroethane: can be synthesized through several methods:
Reaction of Ethanol and Hydrochloric Acid: This method involves reacting ethanol with hydrochloric acid in the presence of a catalyst such as zinc chloride at temperatures between 100-160°C.
Reaction of Ethylene and Hydrogen Chloride: Ethylene reacts with hydrogen chloride over an aluminum chloride catalyst at temperatures ranging from 130-250°C.
Methane: can be prepared in the laboratory by heating a mixture of anhydrous sodium acetate and soda-lime. This reaction involves decarboxylation, where sodium acetate is heated with soda-lime to produce methane gas .
Analyse Des Réactions Chimiques
Chloroethane: undergoes several types of chemical reactions:
Nucleophilic Substitution: Chloroethane reacts with aqueous alkali to form ethanol.
Addition Reaction: Ethene reacts with hydrogen chloride to form chloroethane.
Methane: is relatively stable but can undergo combustion to form carbon dioxide and water. It can also participate in radical chain reactions, such as chlorination, where methane reacts with chlorine to form chloromethane and hydrogen chloride .
Applications De Recherche Scientifique
Chloroethane: has various applications in scientific research:
Chemistry: Used as an alkylating agent in organic synthesis.
Medicine: Employed as a local anesthetic due to its cooling effect when sprayed on the skin.
Industry: Utilized in the production of ethylcellulose, a thickening agent and binder in paints and cosmetics.
Methane: is crucial in several fields:
Energy: Methane is a primary component of natural gas and is used as a fuel source.
Environmental Science: Research focuses on methane emissions and their impact on global warming.
Agriculture: Methane fermentation processes are used to produce biogas, which can be utilized as a renewable energy source.
Mécanisme D'action
Chloroethane: acts as a local anesthetic by rapidly evaporating and cooling the skin, which numbs the area and reduces pain sensation . The cooling effect is due to the rapid absorption of heat during evaporation.
Methane: primarily acts as a fuel. When combusted, it reacts with oxygen to produce carbon dioxide and water, releasing energy in the process .
Comparaison Avec Des Composés Similaires
Chloroethane: can be compared with other haloalkanes such as:
- 1,1-Dichloroethane
- 1,2-Dichloroethane
- Bromoethane
- Chloromethane
Methane: is similar to other alkanes like:
- Ethane
- Propane
- Butane
Chloroethane is unique due to its use as a local anesthetic and its role in producing ethylcellulose. Methane’s uniqueness lies in its abundance and significance as a fuel source and its impact on the environment as a greenhouse gas.
Propriétés
Formule moléculaire |
C4H13Cl |
|---|---|
Poids moléculaire |
96.60 g/mol |
Nom IUPAC |
chloroethane;methane |
InChI |
InChI=1S/C2H5Cl.2CH4/c1-2-3;;/h2H2,1H3;2*1H4 |
Clé InChI |
LNQQDFUWVBKHQN-UHFFFAOYSA-N |
SMILES canonique |
C.C.CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



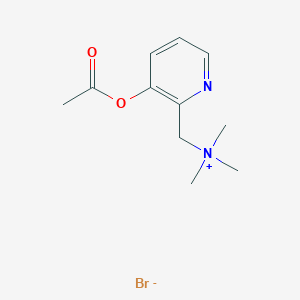
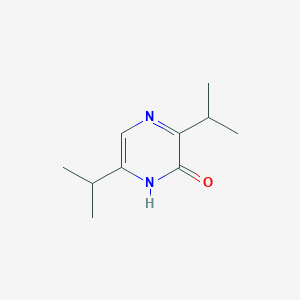
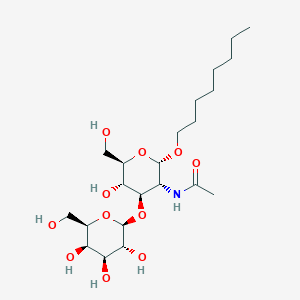
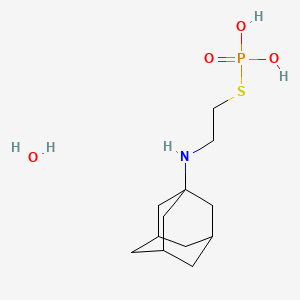
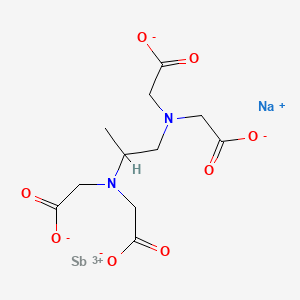
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
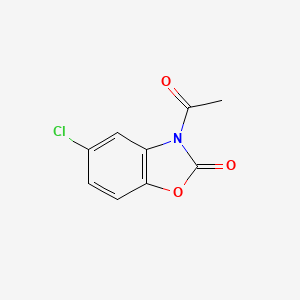
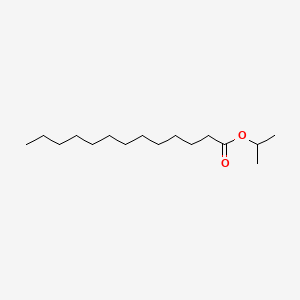
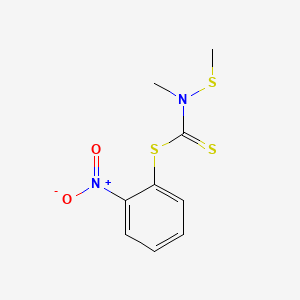
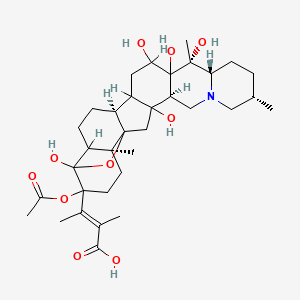
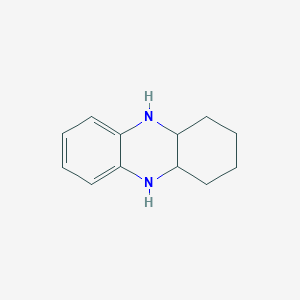
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
